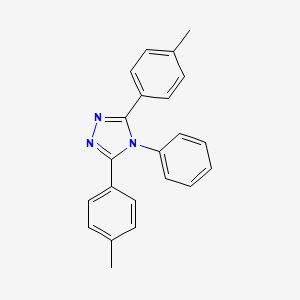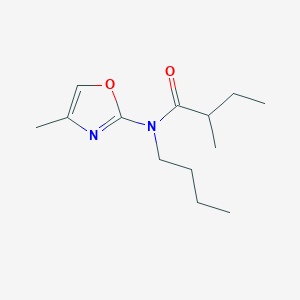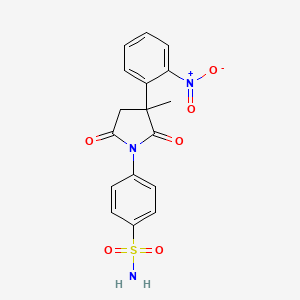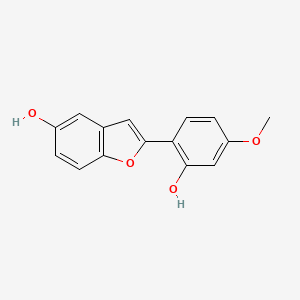
2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol is a compound belonging to the benzofuran class of organic compounds. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of hydroxy and methoxy groups, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods allow for the efficient construction of the benzofuran ring system with high yields.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic strategies to enhance efficiency and selectivity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . These methods are scalable and can be adapted for large-scale production of 2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofurans .
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and infections.
Wirkmechanismus
The mechanism of action of 2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Additionally, it inhibits the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation . These interactions contribute to its anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran: This compound is similar in structure but has an additional hydroxypropyl group.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Uniqueness
2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
114333-24-3 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol |
InChI |
InChI=1S/C15H12O4/c1-18-11-3-4-12(13(17)8-11)15-7-9-6-10(16)2-5-14(9)19-15/h2-8,16-17H,1H3 |
InChI-Schlüssel |
CAKBXYUWKSQGBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)
![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)
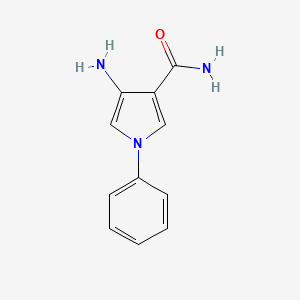
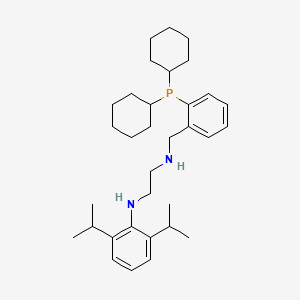
![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)
